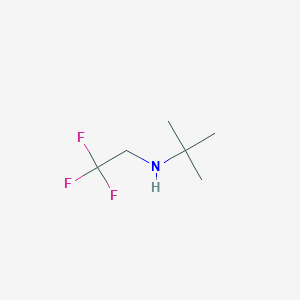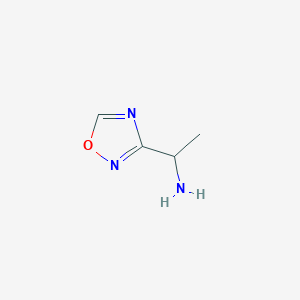
2-morpholino-5-(1H-tetrazol-1-yl)aniline
Vue d'ensemble
Description
2-Morpholino-5-(1H-tetrazol-1-yl)aniline is a heterocyclic compound with the molecular formula C11H14N6O It features a morpholine ring and a tetrazole ring attached to an aniline core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-morpholino-5-(1H-tetrazol-1-yl)aniline typically involves the reaction of 2-chloro-5-nitroaniline with morpholine, followed by the reduction of the nitro group to an amine. The tetrazole ring is then introduced through a cyclization reaction with sodium azide. The overall reaction conditions include:
Temperature: Moderate temperatures (50-100°C) are often used.
Solvents: Common solvents include ethanol, methanol, or dimethylformamide (DMF).
Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used for the reduction step.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-Morpholino-5-(1H-tetrazol-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aniline or morpholine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Sodium azide in DMF for tetrazole formation.
Major Products Formed
Oxidation: Oxidized derivatives of the aniline or morpholine rings.
Reduction: Reduced forms of the nitro group to amine.
Substitution: Tetrazole derivatives and other substituted aniline products.
Applications De Recherche Scientifique
2-Morpholino-5-(1H-tetrazol-1-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-morpholino-5-(1H-tetrazol-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to active sites of enzymes or receptors, thereby inhibiting or modulating their activity. The morpholine ring may enhance the compound’s solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-5-(1H-tetrazol-1-yl)aniline: Similar structure but with a methyl group instead of a morpholine ring.
5-Phenyltetrazole: Contains a phenyl group instead of an aniline core.
Tetrazole derivatives: Various derivatives with different substituents on the tetrazole ring.
Uniqueness
2-Morpholino-5-(1H-tetrazol-1-yl)aniline is unique due to the presence of both a morpholine ring and a tetrazole ring, which confer distinct chemical and biological properties. The combination of these rings allows for versatile interactions with molecular targets, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
2-morpholin-4-yl-5-(tetrazol-1-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6O/c12-10-7-9(17-8-13-14-15-17)1-2-11(10)16-3-5-18-6-4-16/h1-2,7-8H,3-6,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPPORBYHDXRQDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)N3C=NN=N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol](/img/structure/B3080672.png)

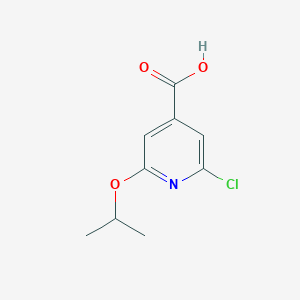
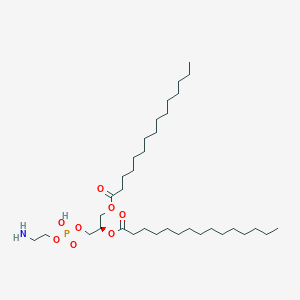
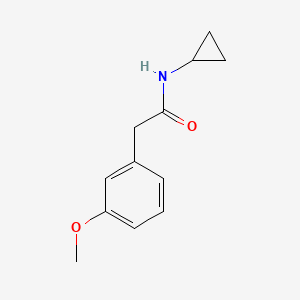
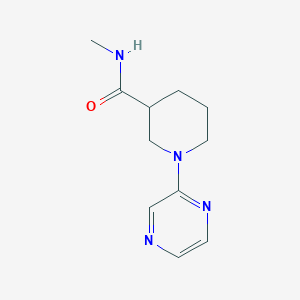

![4-((3-(Methoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobutanoic acid](/img/structure/B3080721.png)
![Methyl 4-[(cyclopropylsulfamoyl)methyl]benzoate](/img/structure/B3080728.png)

![(R)-octahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B3080746.png)

